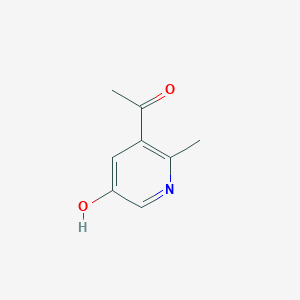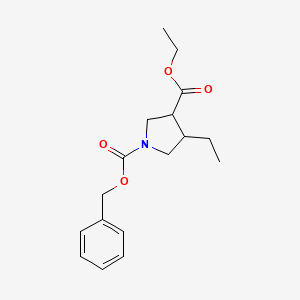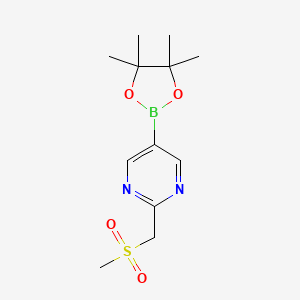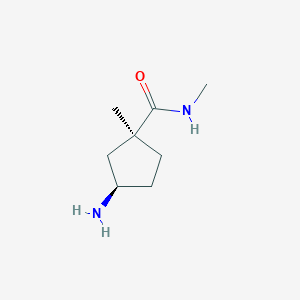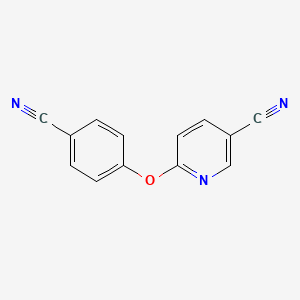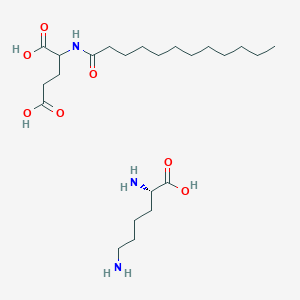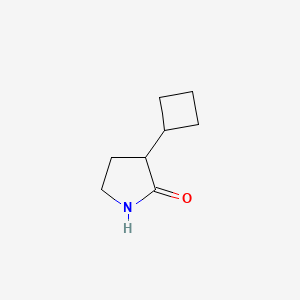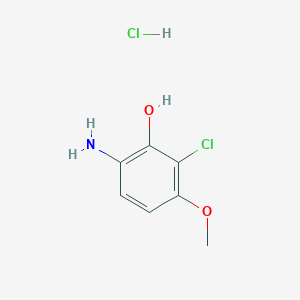![molecular formula C8H7N5 B12988159 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile](/img/structure/B12988159.png)
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile is a compound that belongs to the class of fused heterocycles. This compound is notable for its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine moiety. Such structures are often integral parts of various biologically active molecules, including kinase inhibitors and antiviral agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile, can be achieved through several methods:
From Pyrrole Derivatives: This involves the reaction of pyrrole with various reagents to form the triazine ring.
Via Bromohydrazone: This method involves the formation of bromohydrazone intermediates, which then cyclize to form the triazine ring.
Formation of Triazinium Dicyanomethylide: This involves the reaction of triazinium salts with dicyanomethylide to form the desired compound.
Industrial Production Methods: A scalable methodology for the production of pyrrolo[2,1-f][1,2,4]triazine involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate. This method has been optimized to produce the compound in high yield and purity, making it suitable for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where different substituents replace the amino or nitrile groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted products .
Applications De Recherche Scientifique
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is a key component in the development of kinase inhibitors and antiviral drugs, such as remdesivir
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Avapritinib: A kinase inhibitor containing the pyrrolo[2,1-f][1,2,4]triazine moiety.
Remdesivir: An antiviral drug with a similar structural motif.
Brivanib Alaninate: An antitumorigenic drug with a related structure
Uniqueness: 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in the synthesis of biologically active molecules make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C8H7N5 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-5-ylacetonitrile |
InChI |
InChI=1S/C8H7N5/c9-3-7(10)6-1-2-13-8(6)4-11-5-12-13/h1-2,4-5,7H,10H2 |
Clé InChI |
WUFQYGOMSAESMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C1C(C#N)N)C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12988079.png)
![2-[4-(Carboxymethyl)-4-piperidyl]acetic acid](/img/structure/B12988087.png)
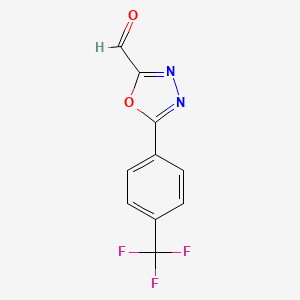
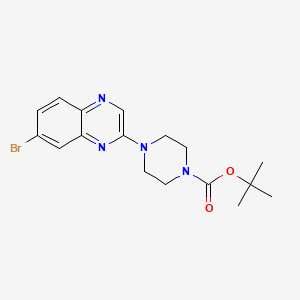
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B12988093.png)
